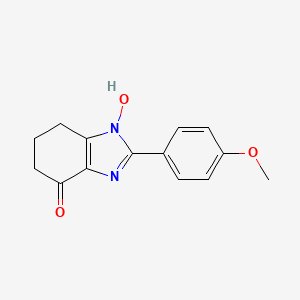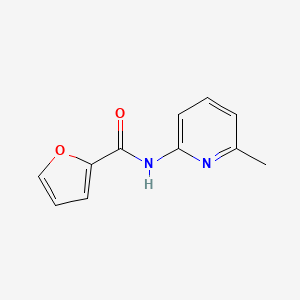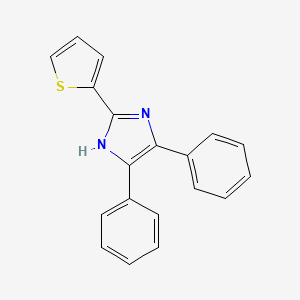
4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate involves strategic chemical transformations. For instance, the synthesis of geometric isomers of related compounds demonstrates the nuanced control over molecular configuration, which is critical for the compound's properties and activity. The synthesis process often involves multiple steps, including condensation, cyclization, and the precise manipulation of functional groups to achieve the desired chemical structure (Hayashi & Kouji, 1990).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography and NMR spectroscopy are common techniques for elucidating the molecular structure. For example, studies have detailed the molecular conformations of related compounds, highlighting the significance of geometric isomers and their influence on the compound's behavior (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate encompasses a range of reactions, including condensation and cyclization. These reactions are pivotal for synthesizing various derivatives and exploring the compound's utility in different chemical contexts (Ota et al., 1988).
Scientific Research Applications
Analgesic and Anti-Inflammatory Activities
4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate has been studied for its potential analgesic and anti-inflammatory effects. Derivatives of this compound, particularly 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole, have shown promising analgesic activity in rodent models. Additionally, other derivatives exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in pain management and inflammation control (Dewangan et al., 2015).
Chemical Synthesis and Transformation
This compound has been involved in various chemical synthesis and transformation studies. For instance, aryl (4-methoxyphenyl)methyl (MPM) ethers, related to this compound, have been cleaved using acetic acid, leading to the production of corresponding phenols and (4-methoxyphenyl)methyl acetate. This indicates its utility in chemical synthesis processes (Hodgetts & Wallace, 1994).
Copolymerization Applications
Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants of 4-methoxyphenyl (2-isopropyl-5-methylphenoxy)acetate, have been prepared and successfully copolymerized with styrene. This indicates its potential applications in the field of polymer science and materials engineering (Whelpley et al., 2022).
Crystal Structure and Stereochemistry
Research has also been conducted on the crystal structure and stereochemistry of derivatives of this compound. Studies on isochroman derivatives, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, have provided insights into their crystallization behaviors, which could be significant for designing materials with specific crystal properties (Palusiak et al., 2004).
properties
IUPAC Name |
(4-methoxyphenyl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(2)17-10-5-14(3)11-18(17)22-12-19(20)23-16-8-6-15(21-4)7-9-16/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIFQIHIWAZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[rel-(3R,4S)-1-benzyl-4-cyclopropyl-3-pyrrolidinyl]-N~2~-(methylsulfonyl)glycinamide hydrochloride](/img/structure/B5658290.png)
![(1S*,5R*)-3-acetyl-6-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5658300.png)

![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5658319.png)
![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)

![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)
![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)


![4-[3-(cyclopropylmethyl)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-ethylpyridin-2(1H)-one](/img/structure/B5658353.png)